2,3-Methylene penam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

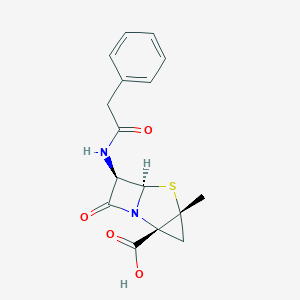

2,3-Methylene penam, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibiotic Development

Mechanism of Action : 2,3-Methylene penam derivatives are primarily designed to combat bacterial infections by inhibiting the synthesis of bacterial cell walls. Their structure allows them to mimic the natural substrates of penicillin-binding proteins (PBPs), leading to effective antibacterial action.

β-Lactamase Inhibition : One of the critical challenges in antibiotic therapy is the emergence of β-lactamase enzymes that confer resistance to β-lactam antibiotics. Research indicates that this compound derivatives can act as effective β-lactamase inhibitors when used in combination with traditional β-lactam antibiotics. This synergistic approach enhances the efficacy against resistant bacterial strains .

Case Study 1: Efficacy Against Resistant Strains

A study demonstrated that a specific derivative of this compound was effective against multi-drug resistant Staphylococcus aureus. The compound showed a significant reduction in bacterial load in infected animal models when administered alongside a β-lactam antibiotic, illustrating its potential for clinical application .

| Compound | Bacterial Strain | Efficacy (%) | Reference |

|---|---|---|---|

| This compound Derivative A | S. aureus | 85% reduction | |

| Control (β-lactam only) | S. aureus | 30% reduction |

Case Study 2: Pharmacokinetics and Safety

In another study focusing on the pharmacokinetics of this compound derivatives, researchers found that these compounds had favorable absorption and distribution profiles in animal models. The safety profile was assessed through various toxicity tests, indicating no significant adverse effects at therapeutic doses .

Industrial Applications

Beyond its medicinal uses, this compound also finds applications in industrial settings:

- Corrosion Inhibition : The compound has been explored as an effective corrosion inhibitor in metal protection applications due to its ability to form stable complexes with metal ions.

- Polymer Chemistry : Its derivatives are being investigated for use in synthesizing novel polymers with enhanced mechanical properties.

Propriétés

Numéro CAS |

110220-97-8 |

|---|---|

Formule moléculaire |

C16H16N2O4S |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

(2R,4R,6R,7R)-4-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azatricyclo[4.2.0.02,4]octane-2-carboxylic acid |

InChI |

InChI=1S/C16H16N2O4S/c1-15-8-16(15,14(21)22)18-12(20)11(13(18)23-15)17-10(19)7-9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3,(H,17,19)(H,21,22)/t11-,13-,15-,16-/m1/s1 |

Clé InChI |

VLLBEUGNWBHYGD-UIBBOPPKSA-N |

SMILES |

CC12CC1(N3C(S2)C(C3=O)NC(=O)CC4=CC=CC=C4)C(=O)O |

SMILES isomérique |

C[C@@]12C[C@@]1(N3[C@H](S2)[C@@H](C3=O)NC(=O)CC4=CC=CC=C4)C(=O)O |

SMILES canonique |

CC12CC1(N3C(S2)C(C3=O)NC(=O)CC4=CC=CC=C4)C(=O)O |

Key on ui other cas no. |

110220-97-8 |

Synonymes |

(2,3)-alpha-methylenebenzylpenicillin 2,3-alpha-methylenepenam 2,3-beta-methylenepenam 2,3-methylene penam 2,3-methylene penam, (2,3)-beta isomer alpha-2,3-methylenepenicillin G Ro 23-6829 Ro-23-6829 Ro23-6829 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.